molecular formula C7H13N3O B3207385 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine CAS No. 1041527-07-4

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No. B3207385
CAS RN: 1041527-07-4
M. Wt: 155.2 g/mol
InChI Key: FGZOBIVRWFUHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as Ipamorelin, is a synthetic peptide that belongs to the class of growth hormone secretagogues (GHSs). It is a selective agonist of the ghrelin receptor and stimulates the release of growth hormone (GH) from the pituitary gland. Ipamorelin has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves the selective activation of the ghrelin receptor, which is present in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to the release of GH from the pituitary gland, which in turn stimulates the liver to produce insulin-like growth factor-1 (IGF-1). IGF-1 is a key mediator of the anabolic effects of GH, including muscle growth and repair.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to stimulate GH release, it has been shown to enhance fat metabolism and increase lean body mass. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to improve bone density and reduce the risk of fractures in animal models of osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine for lab experiments is its selectivity for the ghrelin receptor, which reduces the risk of off-target effects. Additionally, its short half-life and minimal effects on other hormones make it a useful tool for studying the specific effects of GH on various physiological processes. However, its high cost and limited availability may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. One area of interest is its potential use in the treatment of age-related diseases, particularly those related to muscle and bone health. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various applications. Finally, the development of more selective and potent GHSs may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Scientific Research Applications

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been extensively studied for its potential applications in various areas of scientific research. It has been shown to increase GH levels in both animals and humans, making it a promising candidate for the treatment of growth hormone deficiency (GHD). Additionally, this compound has been investigated for its potential use in the treatment of age-related diseases, such as osteoporosis and sarcopenia, as well as for its ability to enhance muscle growth and recovery in athletes.

properties

IUPAC Name

N-methyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)7-9-6(4-8-3)11-10-7/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZOBIVRWFUHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
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